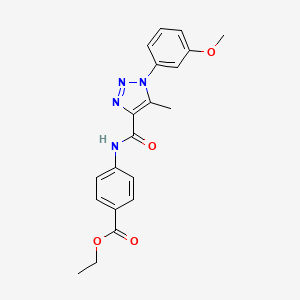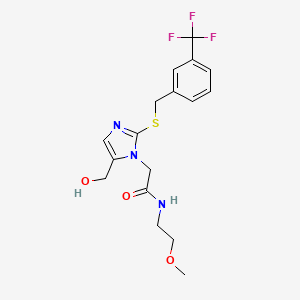![molecular formula C20H17ClN4O2 B2507401 N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105246-63-6](/img/structure/B2507401.png)
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be related to a class of compounds designed for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds, such as N-pyridinyl(methyl)indolylpropanamides, has been described in the literature. These compounds are synthesized through pharmacomodulation at specific positions on the indole ring and the propanamide chain. The synthetic route likely involves the coupling of the appropriate indole derivative with a substituted benzylamine, possibly using a coupling reagent like N,N-carbonyldiimidazole (CDI) to form the final amide bond .
Molecular Structure Analysis
The molecular structure of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide includes an indole core, which is a common feature in many pharmacologically active compounds. The indole moiety is known to interact with various biological targets due to its planar structure and ability to engage in pi-stacking interactions. The presence of a pyrimido[5,4-b]indol moiety suggests potential for increased biological activity due to additional nitrogen atoms that can participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the amide bond and the aromatic systems. The amide bond could be involved in hydrolysis reactions under certain conditions, while the aromatic systems might undergo electrophilic substitution reactions. The chlorobenzyl group could be a site for further functionalization through nucleophilic aromatic substitution (S_NAr) reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide would be influenced by its molecular structure. The compound is likely to have moderate solubility in organic solvents due to the presence of both aromatic and amide groups. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular framework and the presence of the amide bond. The lipophilicity of the molecule, which is important for its pharmacokinetic properties, would be affected by the chlorobenzyl and pyrimidoindole groups .
Applications De Recherche Scientifique
Heterocyclic Amines and Health Implications
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, as a heterocyclic amine, has been studied for its implications in health. The presence of heterocyclic amines in the urine of healthy individuals consuming a regular diet indicates continuous exposure to these compounds, which are known carcinogens in food. This continual exposure suggests a need for further study into the specific effects of such compounds, including N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, on human health (Ushiyama et al., 1991).
Pharmaceutical Research and Development
The compound has also been part of intensive research in the development of selective androgen receptor modulators (SARMs), indicating its potential role in the treatment of androgen-dependent diseases. The pharmacokinetics and metabolism studies in rats have provided insights into its absorption, distribution, metabolism, and excretion, laying the groundwork for further preclinical development and understanding of its mechanism of action (Wu et al., 2006).
Chemical Synthesis and Catalysis
The compound's relevance extends to the field of chemical synthesis and catalysis. Studies have highlighted its importance in the synthesis of pyranopyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries. The comprehensive review of synthetic pathways employing diversified hybrid catalysts underlines the compound's versatility and its pivotal role in the development of lead molecules (Parmar et al., 2023). Additionally, the heterocyclic N-oxide motif, to which this compound is related, has shown significance in organic synthesis, catalysis, and drug applications, further underscoring its potential in advanced chemistry and drug development investigations (Li et al., 2019).
Tautomerism and Molecular Interactions
Understanding the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria is crucial for comprehending DNA mutations and drug design. The compound's relation to pyrimidine allows for exploration in this area, providing insights into the tautomeric equilibria changes due to environmental interactions, thereby contributing to our understanding of molecular biology and drug interactions (Person et al., 1989).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-7-3-1-5-13(15)11-22-17(26)9-10-25-12-23-18-14-6-2-4-8-16(14)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTFDOOBSBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)
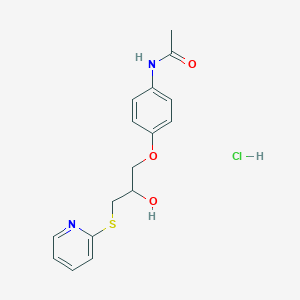
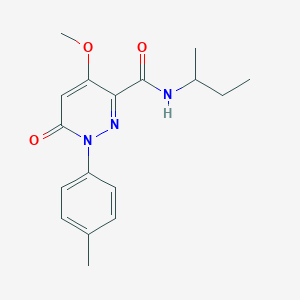
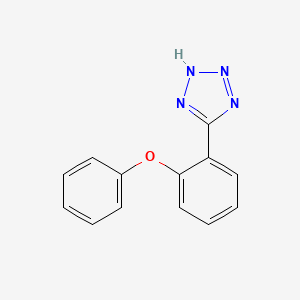
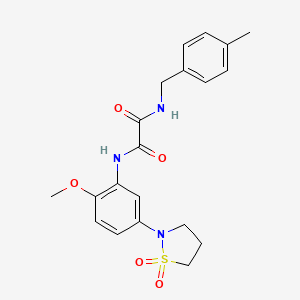

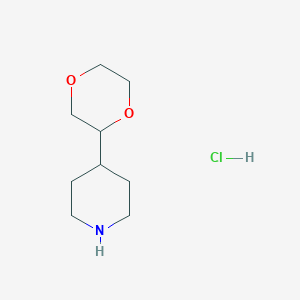

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
